4-(4-Aminobenzene-1-sulfonyl)-N,3-dimethylaniline
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Overview
Description
Benzenamine, 4-[(4-aminophenyl)sulfonyl]-N,3-dimethyl- is an organic compound with a complex structure that includes both amine and sulfonyl functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(4-aminophenyl)sulfonyl]-N,3-dimethyl- typically involves the reaction of 4-aminobenzenesulfonyl chloride with N,3-dimethylaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[(4-aminophenyl)sulfonyl]-N,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amines and sulfonamides.
Scientific Research Applications
Benzenamine, 4-[(4-aminophenyl)sulfonyl]-N,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Benzenamine, 4-[(4-aminophenyl)sulfonyl]-N,3-dimethyl- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The amine groups can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-[(4-aminophenyl)sulfonyl]-N-methyl-
- Benzenamine, 4,4’-methylenebis-
- Benzenamine, 4-[(4-aminophenyl)methylsulfonyl]-
Uniqueness
Benzenamine, 4-[(4-aminophenyl)sulfonyl]-N,3-dimethyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its dual amine and sulfonyl groups allow it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Properties
CAS No. |
101513-20-6 |
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Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
4-(4-aminophenyl)sulfonyl-N,3-dimethylaniline |
InChI |
InChI=1S/C14H16N2O2S/c1-10-9-12(16-2)5-8-14(10)19(17,18)13-6-3-11(15)4-7-13/h3-9,16H,15H2,1-2H3 |
InChI Key |
JXEXDNIFJLJTEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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